Propyl (chloromethyl)(ethyl)phosphinate
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Overview
Description
Propyl (chloromethyl)(ethyl)phosphinate is an organophosphorus compound that contains a phosphinate group bonded to a propyl, chloromethyl, and ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl (chloromethyl)(ethyl)phosphinate can be synthesized through several methods. One common approach involves the reaction of propylphosphinic acid with chloromethyl ethyl ether under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
Propyl (chloromethyl)(ethyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Scientific Research Applications
Propyl (chloromethyl)(ethyl)phosphinate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of propyl (chloromethyl)(ethyl)phosphinate involves its interaction with target molecules through its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The phosphinate group can also participate in coordination chemistry, binding to metal ions and affecting their biological functions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (chloromethyl)(methyl)phosphinate
- Propyl (bromomethyl)(ethyl)phosphinate
- Butyl (chloromethyl)(ethyl)phosphinate
Uniqueness
Propyl (chloromethyl)(ethyl)phosphinate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both chloromethyl and ethyl groups allows for versatile chemical modifications, making it a valuable compound in various applications .
Biological Activity
Propyl (chloromethyl)(ethyl)phosphinate is an organophosphorus compound characterized by a phosphinate functional group, derived from phosphonic acid. Its molecular formula is C7H16ClO2P, with a molecular weight of 184.60 g/mol. The compound has garnered interest due to its significant biological activity, particularly as an enzyme inhibitor and potential therapeutic agent in various medical applications.
The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites on enzymes and other biomolecules. The chloromethyl group enhances its reactivity, allowing it to interact effectively with active site residues in enzymes, leading to inhibition of their activity. This mechanism positions the compound as a candidate for further studies in medicinal chemistry, particularly for anticancer and antimicrobial applications.
Biological Applications
Research indicates that this compound has potential applications in several areas:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can alter cellular signaling and biochemical processes.
- Medicinal Chemistry : Its reactivity allows for the development of new therapeutic agents targeting various diseases, including cancer and infections.
- Biochemical Probes : Due to its ability to interact with biological molecules, it is being investigated as a biochemical probe for studying enzyme functions and pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines by interfering with key metabolic enzymes. For instance, it was shown to affect the activity of enzymes involved in nucleotide metabolism, which is crucial for cancer cell proliferation.
- Antimicrobial Properties : Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. The inhibition of bacterial enzyme systems has been linked to its mechanism of action, making it a potential candidate for antibiotic development.
- Pharmacological Studies : A study published in the Journal of Medicinal Chemistry highlighted the design of enzyme inhibitors based on similar phosphonate structures, suggesting that derivatives of this compound could lead to novel drug candidates with improved efficacy against specific targets .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:
Compound Name | Key Features | Biological Activity |
---|---|---|
Ethyl (chloromethyl)(methyl)phosphinate | Similar structure with different alkyl groups | Moderate enzyme inhibition |
Propyl (bromomethyl)(ethyl)phosphinate | Bromine instead of chlorine increases reactivity | Enhanced antimicrobial properties |
Butyl (chloromethyl)(ethyl)phosphinate | Larger butyl group may alter pharmacokinetics | Potential for broader spectrum antimicrobial activity |
Properties
Molecular Formula |
C6H14ClO2P |
---|---|
Molecular Weight |
184.60 g/mol |
IUPAC Name |
1-[chloromethyl(ethyl)phosphoryl]oxypropane |
InChI |
InChI=1S/C6H14ClO2P/c1-3-5-9-10(8,4-2)6-7/h3-6H2,1-2H3 |
InChI Key |
ZKJKHKVTHXEZLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(CC)CCl |
Origin of Product |
United States |
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